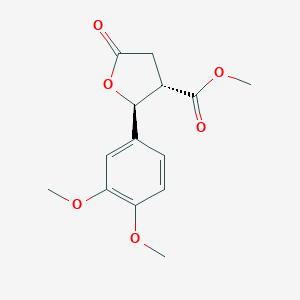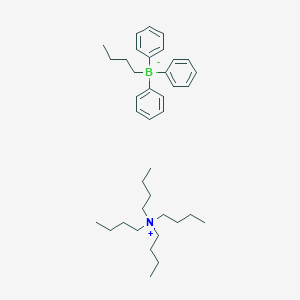![molecular formula C15H21N3O2S2 B220983 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been recently discovered and is being studied for its potential applications in scientific research. This compound is a member of the pyranothienopyrimidine family of compounds, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinase CK2 and DNA topoisomerase IIα. This inhibition leads to a decrease in cell proliferation and an increase in cell death, which could be useful in the treatment of cancer.
Biochemical and Physiological Effects:
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been found to have anti-cancer properties, which could be useful in the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a tool for studying various biological processes. Additionally, its inhibitory effects on certain enzymes make it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability, which could make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and its effects on various enzymes and biological processes. Another direction is to explore its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies could be conducted to determine its toxicity and potential side effects.
Synthesemethoden
The synthesis method of 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine involves the reaction of 2-mercapto-6,6-dimethyl-4-oxo-4H-pyran-3-yl acetate with 2-bromoethanol in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine has potential applications in scientific research as a tool for studying various biological processes. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug development. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, which could be useful in the development of new treatments for these diseases.
Eigenschaften
Molekularformel |
C15H21N3O2S2 |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C15H21N3O2S2/c1-4-19-5-6-21-14-17-12(16)11-9-7-15(2,3)20-8-10(9)22-13(11)18-14/h4-8H2,1-3H3,(H2,16,17,18) |
InChI-Schlüssel |
VBONMVXRNZCHIA-UHFFFAOYSA-N |
SMILES |
CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Kanonische SMILES |
CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)


![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)